molecular formula C14H12N2O8S2 B8752622 4-Nitro-4'-aminostilbene-2,2'-disulfonic acid

4-Nitro-4'-aminostilbene-2,2'-disulfonic acid

Cat. No.: B8752622
M. Wt: 400.4 g/mol
InChI Key: GHBWBMDGBCKAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid is an organic compound with the molecular formula C14H10N2O8S2. It is a derivative of stilbene, containing both nitro and amino functional groups along with sulfonic acid groups on each of the two phenyl rings. This compound is primarily used as an intermediate in the synthesis of various dyes and optical brighteners .

Properties

Molecular Formula

C14H12N2O8S2

Molecular Weight

400.4 g/mol

IUPAC Name

5-amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid

InChI

InChI=1S/C14H12N2O8S2/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24/h1-8H,15H2,(H,19,20,21)(H,22,23,24)

InChI Key

GHBWBMDGBCKAQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid typically involves the sulfonation of 4-nitrotoluene, followed by oxidation and subsequent reactions to introduce the amino group. A common method includes:

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

    Substitution: The amino group can participate in electrophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Common Reagents and Conditions

    Reducing Agents: Iron powder, hydrogen gas with a catalyst.

    Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

    Substitution Reagents: Various electrophiles like acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Reduction: 4,4’-diamino-2,2’-stilbenedisulfonic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid is widely used in scientific research and industry:

Mechanism of Action

The mechanism of action of 4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-4’-amino-stilbene-2,2’-disulphonic acid is unique due to its combination of nitro and amino groups along with sulfonic acid functionalities, making it versatile for various chemical reactions and applications in dye synthesis and fluorescence studies.

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